9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with a suitable methylated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-ones, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the core structure .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable reactivity and applications.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are used in similar research areas.
Uniqueness
9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
663620-46-0 |
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Molecular Formula |
C14H10BrN3O |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
9-bromo-7-methyl-2-pyridin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H10BrN3O/c1-9-6-11(15)14-17-12(7-13(19)18(14)8-9)10-2-4-16-5-3-10/h2-8H,1H3 |
InChI Key |
ULZDIMUBUZUKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
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